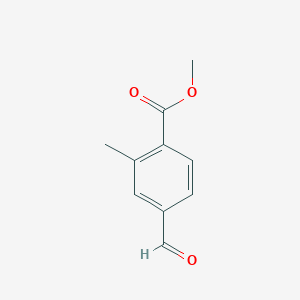

Methyl 4-formyl-2-methylbenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-formyl-2-methylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c1-7-5-8(6-11)3-4-9(7)10(12)13-2/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHJKZERUIPGPCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C=O)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74733-23-6 | |

| Record name | methyl 4-formyl-2-methylbenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Methyl 4-formyl-2-methylbenzoate CAS number 74733-23-6 properties

An In-Depth Technical Guide to Methyl 4-formyl-2-methylbenzoate (CAS 74733-23-6)

Introduction: Unpacking a Versatile Synthetic Building Block

This compound, registered under CAS number 74733-23-6, is a bifunctional aromatic compound of significant interest in synthetic organic chemistry. Its structure, featuring both an aldehyde and a methyl ester group, positions it as a highly versatile intermediate for the construction of complex molecular architectures. This guide provides a comprehensive technical overview of its properties, reactivity, and applications, with a focus on its utility in the fields of pharmaceutical and agrochemical development. The presence of ortho- and para-substituents on the benzene ring creates a unique electronic and steric environment, offering distinct reactivity profiles that can be strategically exploited in multi-step syntheses. It is frequently employed in the development of active ingredients for crop protection, the preparation of certain anti-inflammatory agents, and the production of specialty polymers and dyes.[1]

Physicochemical and Spectroscopic Profile

The fundamental properties of a compound are critical for its handling, reaction setup, and purification. While extensive physical data such as melting and boiling points are not consistently reported in publicly available literature, key molecular and handling information has been compiled below.[2] Researchers should verify the properties of their specific batch via analytical testing.

Table 1: Core Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 74733-23-6 | [3][4][5][6][7] |

| Molecular Formula | C₁₀H₁₀O₃ | [1][4][5][7] |

| Molecular Weight | 178.18 g/mol | [1][4][5] |

| Purity (Typical) | ≥95% | [4] |

| MDL Number | MFCD22380496 | [1][4] |

| InChIKey | LHJKZERUIPGPCK-UHFFFAOYSA-N | [5][8] |

| SMILES | O=C(OC)C1=CC=C(C=O)C=C1C | [4] |

| Recommended Storage | 2-8°C, under inert gas | [1][8] |

Reactivity Analysis: A Tale of Two Functional Groups

The synthetic utility of this compound stems from the distinct reactivity of its aldehyde and methyl ester functionalities. The strategic manipulation of these groups is the cornerstone of its application.

-

The Aldehyde Group: The formyl group (-CHO) is a primary site for nucleophilic addition. It readily participates in reactions such as Wittig olefination, reductive amination to form secondary or tertiary amines, and condensation reactions to form imines or Schiff bases.[9] The electrophilicity of the aldehyde's carbonyl carbon is enhanced by the electron-withdrawing nature of the para-substituted methyl ester group, making it highly susceptible to nucleophilic attack.[10]

-

The Methyl Ester Group: The methyl ester (-COOCH₃) is susceptible to nucleophilic acyl substitution. It can be hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions, or converted to amides by reaction with amines, typically at higher temperatures. This group is generally less reactive than the aldehyde, allowing for selective chemistry to be performed on the formyl group while leaving the ester intact.

This differential reactivity allows for a stepwise synthetic approach, where the aldehyde can be modified first, followed by transformations of the ester, making it an invaluable building block for creating complex molecules with precise structural features.

Synthetic Pathways: A Conceptual Overview

While specific, peer-reviewed synthesis protocols for this compound are not prominently detailed in the searched literature, its structure suggests logical synthetic routes based on established organic chemistry principles. The two most plausible methods are the selective oxidation of a methyl group and the esterification of a carboxylic acid.[11]

-

Oxidation of Methyl 2,4-dimethylbenzoate: This approach involves the selective oxidation of the methyl group at the 4-position (para to the ester) of Methyl 2,4-dimethylbenzoate. This is a challenging transformation as the other methyl group (at the 2-position) could also be oxidized. Achieving high selectivity would require carefully chosen reagents and reaction conditions that favor oxidation at the less sterically hindered para position.

-

Fischer Esterification of 4-Formyl-2-methylbenzoic Acid: A more direct and likely higher-yielding route is the acid-catalyzed esterification of 4-formyl-2-methylbenzoic acid with methanol.[11] This is a standard Fischer esterification reaction, which is typically efficient for creating methyl esters. The primary challenge in this route lies in the synthesis of the starting carboxylic acid itself.

Below is a conceptual diagram for the Fischer Esterification route.

Caption: Conceptual workflow for Fischer Esterification synthesis.

Applications and Experimental Protocols

The primary application of this compound is as a versatile intermediate.[1] One documented use is in the synthesis of imines for potential incorporation into self-assembled monolayers (SAMs) on metal oxide surfaces, relevant for molecular electronics or sensing applications.[9]

Exemplary Protocol: Synthesis of an N-Benzyl Imine Derivative

This protocol describes a representative experimental workflow for a Schiff base condensation, a common reaction leveraging the aldehyde functionality. This procedure is a self-validating system; successful imine formation can be readily confirmed by the disappearance of the aldehyde proton and appearance of the imine proton in ¹H NMR spectroscopy, alongside the loss of water.

Objective: To synthesize N-(4-(methoxycarbonyl)-3-methylbenzylidene)aniline from this compound and aniline.

Materials:

-

This compound (1.0 eq)

-

Aniline (1.05 eq)

-

Anhydrous Toluene

-

Magnesium Sulfate (MgSO₄) or Molecular Sieves

-

Dean-Stark apparatus (optional, for larger scale)

Methodology:

-

Glassware Preparation: Ensure all glassware (a round-bottom flask, condenser) is oven-dried to remove residual moisture, which can hinder the reaction.

-

Reaction Setup: To the round-bottom flask, add this compound (1.0 eq) and anhydrous toluene. Stir until the solid is fully dissolved.

-

Causality: Anhydrous solvent is critical to drive the equilibrium towards the product by preventing the hydrolysis of the imine product back to the starting materials.

-

-

Reagent Addition: Add aniline (1.05 eq) to the solution. A slight excess of the amine helps ensure the complete consumption of the limiting aldehyde.

-

Dehydration and Reflux: Fit the flask with a condenser. For larger scales, a Dean-Stark trap is used to azeotropically remove the water formed during the reaction. For smaller scales, adding a drying agent like anhydrous MgSO₄ or molecular sieves directly to the flask is effective. Heat the mixture to reflux.

-

Causality: Heating provides the activation energy for the reaction, while the continuous removal of water is essential to shift the reaction equilibrium to favor imine formation, in accordance with Le Châtelier's principle.

-

-

Reaction Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC). A new spot corresponding to the more nonpolar imine product should appear, while the spot for the aldehyde starting material diminishes.

-

Work-up and Purification: a. Once the reaction is complete, cool the mixture to room temperature. b. Filter off the drying agent (if used). c. Remove the toluene solvent under reduced pressure using a rotary evaporator. d. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure imine.

Caption: Experimental workflow for imine synthesis.

Safety, Handling, and Storage

Adherence to strict safety protocols is mandatory when working with this compound.

Hazard Identification:

-

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2][9]

-

Signal Word: Warning.[2]

Handling and Personal Protective Equipment (PPE):

-

Always handle this chemical in a well-ventilated area or a chemical fume hood.[2]

-

Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[2]

-

Avoid breathing dust or vapors. Use respiratory protection if ventilation is inadequate.[2]

-

Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[12]

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated place.[2]

-

For long-term stability and to prevent oxidation of the aldehyde group, storage under an inert atmosphere (e.g., nitrogen or argon) is advised.[1]

First Aid Measures:

-

If Swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.[2]

-

If on Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical attention.[2]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[2]

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[2]

Conclusion

This compound (CAS 74733-23-6) is a valuable and reactive intermediate whose utility is defined by its bifunctional nature. A thorough understanding of the differential reactivity of its aldehyde and ester groups allows chemists to design elegant and efficient synthetic routes to complex target molecules. While detailed public data on some of its physical properties is sparse, its chemical profile, applications as a building block, and safety requirements are well-established. Proper handling and storage are crucial to maintaining its purity and ensuring safe and reproducible experimental outcomes in research and development settings.

References

-

74733-23-6 | MFCD22380496 | this compound . AA Blocks. Available at: [Link]

-

This compound . MySkinRecipes. Available at: [Link]

-

This compound . AOBChem USA. Available at: [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. aksci.com [aksci.com]

- 3. This compound | 74733-23-6 [chemicalbook.com]

- 4. aablocks.com [aablocks.com]

- 5. echemi.com [echemi.com]

- 6. arctomsci.com [arctomsci.com]

- 7. aobchem.com [aobchem.com]

- 8. This compound,74733-23-6-Amadis Chemical [amadischem.com]

- 9. 74733-23-6 | this compound | Aryls | Ambeed.com [ambeed.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. chemicalbook.com [chemicalbook.com]

Physical and chemical properties of Methyl 4-formyl-2-methylbenzoate

An In-Depth Technical Guide to Methyl 4-formyl-2-methylbenzoate (CAS 74733-23-6)

Executive Summary

This compound is a bifunctional aromatic compound featuring both an aldehyde and a methyl ester group. This unique structural arrangement makes it a valuable and versatile intermediate in advanced organic synthesis. Its utility is particularly noted in the development of complex molecules for the pharmaceutical and agrochemical industries. This guide provides a comprehensive overview of its chemical and physical properties, expected spectroscopic characteristics, a plausible synthetic approach, and critical safety information, tailored for researchers, scientists, and professionals in drug development.

Molecular Structure and Identifiers

The core structure consists of a benzene ring substituted with a formyl group, a methyl group, and a methyl ester group. The relative positions of these substituents are key to its reactivity and function as a molecular building block.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 74733-23-6[1][2][3] |

| Molecular Formula | C₁₀H₁₀O₃[2][3][4] |

| Molecular Weight | 178.18 g/mol [2] |

| SMILES | O=C(OC)c1cc(C=O)ccc1C |

| InChI Key | Information not available in provided sources |

Physicochemical Properties

Detailed experimental data for many physical properties of this compound are not widely available in public literature. The data presented below are based on supplier specifications. Researchers should not confuse its properties with the more common, structurally distinct isomer, Methyl 4-formylbenzoate (CAS 1571-08-0).

| Property | Value | Source |

| Appearance | White to off-white solid/powder | Inferred from typical pure organic solids |

| Purity | ≥97% | [3] |

| Storage | Store at 2-8°C under an inert atmosphere | [2][4] |

| Solubility | Information not available | |

| Melting Point | Information not available | |

| Boiling Point | Information not available |

Spectroscopic Analysis: Expected Characteristics

While specific spectra for this compound are not publicly available, its structure allows for the confident prediction of its key spectroscopic features. These predictions serve as a guide for characterization and quality control.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum is expected to show distinct signals for each type of proton, providing clear structural confirmation:

-

Aldehyde Proton (-CHO): A singlet peak is expected far downfield, typically in the range of δ 9.9-10.1 ppm.

-

Aromatic Protons (Ar-H): Three signals are anticipated in the aromatic region (δ 7.0-8.5 ppm), corresponding to the three protons on the benzene ring. Their specific splitting patterns (e.g., doublet, singlet, doublet of doublets) will depend on their coupling with each other.

-

Methyl Ester Protons (-OCH₃): A sharp singlet integrating to three protons is expected around δ 3.9 ppm.

-

Aromatic Methyl Protons (-CH₃): A singlet integrating to three protons is expected further upfield, typically around δ 2.5 ppm.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The molecule possesses 10 unique carbon atoms, which should result in 10 distinct signals in the ¹³C NMR spectrum:

-

Carbonyl Carbons (C=O): Two signals in the downfield region; the aldehyde carbonyl (~190-193 ppm) and the ester carbonyl (~165-167 ppm).

-

Aromatic Carbons: Six signals in the range of ~120-145 ppm, corresponding to the substituted and unsubstituted carbons of the benzene ring.

-

Methyl Carbons: The ester methyl carbon (-OCH₃) is expected around 52 ppm, and the aromatic methyl carbon (-CH₃) is expected around 20-22 ppm.

Infrared (IR) Spectroscopy

The IR spectrum is dominated by the characteristic vibrations of its functional groups:

-

C=O Stretching: Two strong, sharp absorption bands are expected. The ester carbonyl stretch typically appears around 1720-1730 cm⁻¹, while the aldehyde carbonyl stretch is found slightly lower, around 1700-1710 cm⁻¹.

-

C-H Stretching: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups appear just below 3000 cm⁻¹. The aldehyde C-H stretch typically shows two weak bands around 2820 cm⁻¹ and 2720 cm⁻¹.

-

C-O Stretching: A strong band corresponding to the C-O stretch of the ester group is expected in the 1100-1300 cm⁻¹ region.

Mass Spectrometry (MS)

In electron ionization mass spectrometry (EI-MS), the following would be expected:

-

Molecular Ion (M⁺): A peak at m/z = 178, corresponding to the molecular weight of the compound.

-

Key Fragmentation Patterns:

-

Loss of a methoxy radical (•OCH₃) to give a fragment at m/z = 147.

-

Loss of the formyl radical (•CHO) to give a fragment at m/z = 149.

-

Further fragmentation of the aromatic ring structure.

-

Synthesis and Chemical Reactivity

Proposed Synthetic Pathway

As a specialized intermediate, a common laboratory-scale synthesis could logically proceed from a more readily available precursor like Methyl 2,4-dimethylbenzoate. The key transformation is the selective oxidation of the methyl group at the 4-position, which is activated for benzylic reactions, while the 2-position methyl group is more sterically hindered.

Caption: Proposed synthesis of this compound.

Protocol Explanation:

-

Benzylic Bromination: The starting material, Methyl 2,4-dimethylbenzoate, is treated with N-Bromosuccinimide (NBS) and a radical initiator like Azobisisobutyronitrile (AIBN). This reaction selectively brominates the benzylic position, favoring the less sterically hindered 4-methyl group.

-

Oxidation: The resulting benzylic bromide is then oxidized to the aldehyde. A variety of methods can be employed, such as the Kornblum oxidation (using DMSO and a mild base like NaHCO₃) or the Sommelet reaction, to yield the final product.

Chemical Reactivity

The dual functionality of this compound is the cornerstone of its utility. The aldehyde and ester groups can be targeted selectively or react in tandem, providing a rich platform for molecular elaboration.

-

Reactions of the Aldehyde Group: This group is a primary site for C-C bond formation. It readily undergoes nucleophilic additions (e.g., Grignard, organolithium reagents), Wittig reactions to form alkenes, and reductive amination to form secondary amines. It can also be oxidized to a carboxylic acid or reduced to a primary alcohol.

-

Reactions of the Ester Group: The methyl ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid. It can also be converted to amides by reacting with amines or reduced to a primary alcohol using strong reducing agents like LiAlH₄ (which would also reduce the aldehyde).

-

Combined Reactivity: The presence of both groups allows for intramolecular reactions to form cyclic structures or for orthogonal protection-deprotection strategies, enabling complex, multi-step syntheses.

Applications in Research and Drug Development

This compound serves as a crucial intermediate in constructing larger, more complex molecules with potential biological activity.[4]

-

Pharmaceutical Synthesis: It is employed in the development of novel therapeutic agents, including certain anti-inflammatory drugs.[4] Its structure can be a key component of a pharmacophore or a scaffold for building libraries of related compounds for screening. For instance, while a different isomer, Methyl 4-formylbenzoate, is used to create thymidine phosphorylase inhibitors for cancer research, this compound could be used to synthesize structural analogs to explore structure-activity relationships.[5]

-

Agrochemical Development: The compound is a building block for active ingredients in modern crop protection products, contributing to the synthesis of new herbicides, fungicides, and pesticides.[4]

-

Materials Science: Its aromatic structure and reactive handles make it suitable for incorporation into specialty polymers and dyes.[4]

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety.

Hazard Identification

The compound is classified as hazardous and requires careful handling.

-

GHS Hazard Statements:

-

Signal Word: Warning[3]

Recommended Precautions and Personal Protective Equipment (PPE)

Based on precautionary statements, the following measures are mandatory:

-

Engineering Controls: Use only outdoors or in a well-ventilated area, such as a chemical fume hood.[6]

-

Personal Protection:

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[6]

First Aid Measures

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Get medical help if you feel unwell.[6]

-

If on Skin: Wash with plenty of water. If skin irritation occurs, get medical help.[6]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.

Storage and Stability

-

Storage Conditions: Store in a well-ventilated place and keep the container tightly closed.[6] For long-term stability, storage at 2-8°C under an inert atmosphere is recommended.[2][4]

-

Incompatibilities: Avoid contact with strong oxidizing agents.

Conclusion

This compound is a high-value synthetic intermediate whose utility is derived from its distinct bifunctional nature. A thorough understanding of its reactivity, predicted spectral properties, and safety protocols is paramount for its effective and safe application in the synthesis of novel compounds in the pharmaceutical, agrochemical, and materials science sectors. While public data on its physical properties is limited, its chemical potential is clear, making it a key tool for the modern synthetic chemist.

References

- This compound - Safety Data Sheet. ChemicalBook. (2025-07-19).

- This compound | 74733-23-6. ChemicalBook. (2025-07-16).

- 74733-23-6|this compound|BLD Pharm. BLD Pharm.

- This compound. AOBChem USA.

- This compound. MySkinRecipes.

- Reactions conditions: (a) N2H4.H2O, MeOH, Reflux, 6 h; (b)... ResearchGate.

Sources

Methyl 4-formyl-2-methylbenzoate molecular structure and formula

An In-Depth Technical Guide to Methyl 4-formyl-2-methylbenzoate: Molecular Structure, Properties, and Applications

Abstract

This compound (CAS No. 74733-23-6) is a bifunctional aromatic compound of significant interest to the chemical, pharmaceutical, and materials science sectors. Possessing both a reactive aldehyde and a methyl ester group on a substituted benzene ring, it serves as a versatile intermediate for the synthesis of complex organic molecules. This guide provides a comprehensive technical overview of its molecular structure, physicochemical properties, spectroscopic signature, and applications. By synthesizing available data with theoretical analysis, this document aims to equip researchers, scientists, and drug development professionals with the critical information needed to effectively utilize this valuable building block.

Chemical Identity and Nomenclature

Precise identification is paramount in chemical synthesis and research. This compound is a distinct chemical entity with the following key identifiers.

| Identifier | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 74733-23-6 | [1][2][3][4][5] |

| Molecular Formula | C₁₀H₁₀O₃ | [1][2] |

| Molecular Weight | 178.19 g/mol | [2] |

| MDL Number | MFCD22380496 | [1][2] |

Molecular Structure and Conformation

The structure of this compound is characterized by a 1,2,4-trisubstituted benzene ring. The three functional groups—a methyl ester (-COOCH₃), a formyl group (-CHO), and a methyl group (-CH₃)—confer its unique reactivity.

-

Benzene Ring: The aromatic core provides a rigid scaffold.

-

Methyl Ester Group (Position 1): This group is an electron-withdrawing group that deactivates the ring towards electrophilic substitution but can participate in nucleophilic acyl substitution reactions (e.g., hydrolysis, amidation).

-

Methyl Group (Position 2): This electron-donating group provides steric hindrance around the ester functionality, which can influence the kinetics of reactions at that site.

-

Formyl (Aldehyde) Group (Position 4): This is a highly reactive, electron-withdrawing group, susceptible to nucleophilic attack and oxidation/reduction, making it a prime site for molecular elaboration.

Causality Behind Experimental Choices:

-

Esterification: The carboxylic acid is first protected as a methyl ester. This is crucial because the reagents for side-chain oxidation can also affect a free carboxylic acid. Fischer esterification using methanol with a catalytic amount of strong acid is a standard, high-yielding method.

-

Selective Oxidation: The key challenge is the selective oxidation of the methyl group at position 4 over the one at position 2. A free-radical bromination using N-Bromosuccinimide (NBS) with a radical initiator like benzoyl peroxide (BPO) preferentially attacks the benzylic protons. The resulting dibromomethyl intermediate can then be hydrolyzed to the aldehyde. This multi-step process offers better control than direct oxidation.

Chemical Reactivity

The utility of this compound stems from the orthogonal reactivity of its functional groups, allowing for sequential chemical modifications.

-

Aldehyde Reactions: The formyl group is the primary site for transformations such as:

-

Oxidation: To the corresponding carboxylic acid.

-

Reduction: To a primary alcohol (hydroxymethyl group).

-

Reductive Amination: To form secondary or tertiary amines, a cornerstone of pharmaceutical synthesis.

-

Wittig Reaction: To form alkenes.

-

Knoevenagel Condensation: For C-C bond formation.

-

-

Ester Reactions: The methyl ester can undergo:

-

Hydrolysis: To the carboxylic acid under acidic or basic conditions.

-

Amidation: Reaction with amines to form amides.

-

Reduction: To a primary alcohol (typically requires strong reducing agents like LiAlH₄, which would also reduce the aldehyde).

-

Applications in Research and Development

This molecule is a valuable intermediate, primarily used as a building block in multi-step syntheses.

-

Pharmaceuticals: It has been identified as a key intermediate in the synthesis of novel GluN2C-selective potentiators, which are compounds investigated for neurological disorders. [6]Its structure is also suitable for creating anti-inflammatory agents. [2]* Agrochemicals: The aldehyde and ester functionalities allow for the construction of complex molecular scaffolds used in the development of new crop protection products. [2]* Materials Science: Its aromatic structure and reactive handles make it a candidate for incorporation into specialty polymers and dyes where specific photophysical or material properties are desired. [2]

Generalized Experimental Protocol: Reductive Amination

To illustrate its practical use, this section provides a detailed, self-validating protocol for a common transformation: the reductive amination of the aldehyde group. This procedure is a foundational technique in drug discovery for introducing nitrogen-containing moieties.

Step-by-Step Methodology:

-

Reaction Setup:

-

To a solution of this compound (1.0 eq.) in a suitable solvent (e.g., dichloromethane or methanol) in a round-bottom flask, add a primary or secondary amine (1.1 eq.).

-

Add a dehydrating agent, such as anhydrous magnesium sulfate or molecular sieves, to drive the equilibrium towards imine formation.

-

Stir the mixture at room temperature.

-

-

Imine Formation:

-

Allow the mixture to stir for 1-2 hours to facilitate the formation of the intermediate imine or enamine. The causality here is that the removal of water is critical for achieving a high conversion to the imine before the reduction step.

-

-

Reduction:

-

Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.), portion-wise to the stirring solution. This reagent is selective for the iminium ion over the starting aldehyde, minimizing side reactions.

-

-

Reaction Monitoring (Self-Validation):

-

Monitor the reaction's progress by Thin-Layer Chromatography (TLC). A typical mobile phase would be a mixture of ethyl acetate and hexanes.

-

Validation Check: The disappearance of the starting material spot (visualized under UV light) and the appearance of a new, more polar product spot indicates the reaction is proceeding. The reaction is complete when the starting material is no longer visible.

-

-

Aqueous Workup:

-

Once the reaction is complete, quench the mixture by adding a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate, 3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

-

Purification:

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the residue using flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

-

-

Characterization:

-

Confirm the structure and purity of the isolated product using NMR spectroscopy and Mass Spectrometry.

-

Conclusion

This compound is a strategically important synthetic intermediate whose value lies in the distinct and versatile reactivity of its functional groups. While detailed public data on its physical properties is limited, its structural features, spectroscopic profile, and chemical behavior are well-understood through fundamental organic chemistry principles and available literature. This guide provides a robust framework for researchers to appreciate its molecular characteristics and confidently employ it in the synthesis of novel compounds for pharmaceutical, agrochemical, and material science applications.

References

- MySkinRecipes. (n.d.). This compound.

- ChemicalBook. (2023, July 16). This compound | 74733-23-6.

- AOBChem USA. (n.d.). This compound.

- Supporting Information: Design, Synthesis, and Structure-Activity Relationship of a Novel Series of GluN2C-Selective Potentiators. (n.d.). AWS.

- LookChem. (n.d.). CAS No.74733-23-6,this compound Suppliers.

- BLD Pharm. (n.d.). 74733-23-6|this compound.

Sources

- 1. aobchem.com [aobchem.com]

- 2. This compound [myskinrecipes.com]

- 3. This compound | 74733-23-6 [chemicalbook.com]

- 4. CAS No.74733-23-6,this compound Suppliers [lookchem.com]

- 5. 74733-23-6|this compound|BLD Pharm [bldpharm.com]

- 6. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

An In-depth Technical Guide to the ¹H NMR Spectrum Analysis of Methyl 4-formyl-2-methylbenzoate

Introduction

In the landscape of pharmaceutical research and fine chemical synthesis, the unambiguous structural confirmation of novel and intermediate compounds is paramount. Methyl 4-formyl-2-methylbenzoate, a polysubstituted aromatic compound, serves as a valuable building block in organic synthesis. Its precise structure, featuring an aldehyde, a methyl ester, and a methyl group on a benzene ring, presents a classic yet insightful case for structural elucidation by Nuclear Magnetic Resonance (NMR) spectroscopy.

This guide provides a comprehensive analysis of the proton (¹H) NMR spectrum of this compound. We will deconstruct the spectrum from first principles, explaining the theoretical basis for the expected chemical shifts and coupling patterns. This document is intended for researchers, scientists, and drug development professionals who rely on NMR spectroscopy for routine structural verification and who seek to deepen their understanding of spectral interpretation for complex molecules. We will move beyond simple data reporting to explain the causal relationships between molecular structure and spectral appearance, grounded in authoritative principles of magnetic resonance.

Section 1: Molecular Structure and Theoretical Prediction

The first step in any spectral analysis is a thorough examination of the target molecule's structure. The arrangement of functional groups and their electronic effects are the primary determinants of the resulting ¹H NMR spectrum.

Molecular Structure and Proton Environments

This compound (C₁₀H₁₀O₃) possesses several distinct proton environments, which are labeled in the diagram below for clarity. The molecule is asymmetric, meaning all three aromatic protons are chemically non-equivalent.

Caption: Structure of this compound with unique proton environments labeled.

There are six unique sets of protons:

-

Hₐ: The three equivalent protons of the methyl group at C2.

-

Hᵇ: The aromatic proton at C6.

-

H꜀: The aromatic proton at C3.

-

HᏧ: The aromatic proton at C5.

-

Hₑ: The three equivalent protons of the methyl ester group.

-

Hբ: The aldehyde proton.

Predicting Chemical Shifts (δ)

The chemical shift of a proton is dictated by its local electronic environment. Electron-withdrawing groups (EWGs) deshield protons, shifting their signals downfield (to higher ppm), while electron-donating groups (EDGs) shield them, causing an upfield shift.

-

Aldehyde Proton (Hբ): The proton attached to a carbonyl carbon is strongly deshielded due to the electronegativity of the oxygen and the magnetic anisotropy of the C=O bond. Its chemical shift is expected to be in the δ 9.5–11.0 ppm range.[1][2]

-

Aromatic Protons (Hᵇ, H꜀, HᏧ): Aromatic protons typically resonate between δ 6.5-8.5 ppm.[1][3] The precise shift is modulated by the substituents.

-

The -CHO group is a powerful EWG, deshielding its ortho (H꜀, HᏧ) and para protons.

-

The -COOCH₃ group is also an EWG, deshielding its ortho (Hᵇ) and para protons.

-

The -CH₃ group is a weak EDG, shielding its ortho (Hᵇ) and para (HᏧ) protons.

-

Hᵇ (at C6): Is ortho to both the -COOCH₃ (deshielding) and -CH₃ (shielding) groups. The EWG effect of the ester is stronger, so this proton will be downfield.

-

H꜀ (at C3): Is ortho to the -CH₃ group (shielding) and meta to the -CHO group (weakly deshielding). This proton is expected to be the most upfield of the aromatic signals.

-

HᏧ (at C5): Is ortho to the -CHO group (strongly deshielding) and para to the -CH₃ group (shielding). The strong deshielding from the adjacent aldehyde will likely make this the most downfield of the aromatic signals.

-

-

Methyl Ester Protons (Hₑ): These protons are on a methyl group attached to an oxygen atom, placing them in the typical range of δ 3.5-4.0 ppm.[4][5]

-

Ring Methyl Protons (Hₐ): Protons on a methyl group attached directly to an aromatic ring (benzylic protons) typically appear in the δ 2.0-3.0 ppm region.[3][6]

Predicting Integration

The area under each NMR signal is directly proportional to the number of protons it represents.

-

Hₐ (-CH₃): 3H

-

Hᵇ (Ar-H): 1H

-

H꜀ (Ar-H): 1H

-

HᏧ (Ar-H): 1H

-

Hₑ (-OCH₃): 3H

-

Hբ (-CHO): 1H

Predicting Splitting Patterns (Multiplicity)

Spin-spin coupling occurs between non-equivalent protons on adjacent carbons, splitting signals into multiplets. The multiplicity is described by the n+1 rule, where n is the number of neighboring equivalent protons.

-

Coupling Constants (J): The distance between the lines of a multiplet is the coupling constant, measured in Hertz (Hz).

-

Predicted Multiplicities:

-

Hբ (Aldehyde): Has no adjacent protons. Expected to be a singlet (s) .

-

Hₑ (Ester Methyl): Has no adjacent protons. Expected to be a singlet (s) .

-

Hₐ (Ring Methyl): Has no adjacent protons. Expected to be a singlet (s) .

-

Hᵇ (Aromatic): Is adjacent to HᏧ. This is a 5-bond (para) separation, so coupling will be negligible or zero. Thus, Hᵇ is expected to be a singlet (s) or a very finely split doublet.

-

H꜀ (Aromatic): Is adjacent to HᏧ. This is a 3-bond (ortho) separation. It will be split by HᏧ into a doublet (d) .

-

HᏧ (Aromatic): Is adjacent to H꜀. This is a 3-bond (ortho) separation. It will be split by H꜀ into a doublet (d) .

-

Correction and Refinement: A closer look at the structure reveals the aromatic protons are H-3, H-5, and H-6.

-

H-6 (Hᵇ): Coupled to H-5 (ortho, ³J). Expected: doublet (d) .

-

H-5 (HᏧ): Coupled to H-6 (ortho, ³J) and H-3 (meta, ⁴J). Expected: doublet of doublets (dd) .

-

H-3 (H꜀): Coupled to H-5 (meta, ⁴J). Expected: doublet (d) , though sometimes meta coupling can appear as a broadening or a singlet if J is very small.

Summary of Predictions

The predicted ¹H NMR data is summarized in the table below.

| Signal Label | Assignment | Predicted δ (ppm) | Integration | Multiplicity | Coupling Constant(s) J (Hz) |

| Hբ | Aldehyde (-CHO) | 9.8 - 10.2 | 1H | Singlet (s) | N/A |

| HᏧ | Aromatic (H-5) | 8.0 - 8.2 | 1H | Doublet of doublets (dd) | ³J ≈ 8 Hz, ⁴J ≈ 2 Hz |

| Hᵇ | Aromatic (H-6) | 7.8 - 8.0 | 1H | Doublet (d) | ³J ≈ 8 Hz |

| H꜀ | Aromatic (H-3) | 7.5 - 7.7 | 1H | Doublet (d) | ⁴J ≈ 2 Hz |

| Hₑ | Ester Methyl (-OCH₃) | 3.9 - 4.0 | 3H | Singlet (s) | N/A |

| Hₐ | Ring Methyl (-CH₃) | 2.5 - 2.7 | 3H | Singlet (s) | N/A |

Section 2: Experimental Protocol

Acquiring a high-quality NMR spectrum is contingent on meticulous sample preparation and appropriate instrument parameterization.

Workflow for ¹H NMR Analysis

The process follows a standardized workflow from sample receipt to final data interpretation.

Caption: Standard workflow for acquiring and processing a ¹H NMR spectrum.

Step-by-Step Sample Preparation Protocol

This protocol ensures the sample is optimized for high-resolution analysis. Trustworthiness in NMR begins with a properly prepared sample; contaminants or particulate matter can severely degrade spectral quality.

-

Material Weighing: Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.[10]

-

Solvent Selection: Choose an appropriate deuterated solvent. Chloroform-d (CDCl₃) is a common choice due to its excellent dissolving power for many organic compounds and its single residual solvent peak at ~δ 7.26 ppm. Add approximately 0.6-0.7 mL of the solvent to the vial.[11]

-

Dissolution: Gently vortex or swirl the vial until the sample is completely dissolved. A clear, homogenous solution is required.

-

Filtration and Transfer: To remove any microscopic solid particles that can disrupt the magnetic field homogeneity and broaden spectral lines, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Capping and Labeling: Cap the NMR tube securely to prevent solvent evaporation and label it clearly with the sample identity.

Data Acquisition and Processing

-

Instrument Setup: The sample is inserted into the NMR spectrometer. The instrument performs a "lock" on the deuterium signal of the solvent to stabilize the magnetic field. The probe is then tuned to the correct frequency, and the magnetic field is "shimmed" to maximize its homogeneity across the sample volume.

-

Acquisition: A series of radiofrequency pulses are applied to the sample, and the resulting signal, known as the Free Induction Decay (FID), is recorded.[12]

-

Processing: The time-domain FID signal is converted into a frequency-domain spectrum using a mathematical operation called a Fourier Transform (FT).[13][14] Subsequent processing steps are critical for accurate interpretation:

-

Phase Correction: The peaks are adjusted to have a pure absorption shape.[15]

-

Baseline Correction: The baseline of the spectrum is flattened to ensure accurate integration.[16]

-

Referencing: The chemical shift axis (ppm) is calibrated. Typically, a small amount of tetramethylsilane (TMS) is added as an internal standard, with its signal set to δ 0.00 ppm. If TMS is not used, the residual solvent peak (CDCl₃ at δ 7.26 ppm) can be used for referencing.[17]

-

Section 3: Detailed Spectrum Interpretation

Based on the principles outlined in Section 1, we can now confidently assign each signal in a hypothetical spectrum of this compound.

Caption: Coupling relationships between the aromatic protons of the title compound.

-

Signal @ ~10.0 ppm (1H, s, Hբ): This sharp singlet is unambiguously assigned to the aldehyde proton . Its significant downfield shift is a hallmark of the aldehyde functional group, arising from the strong deshielding effect of the carbonyl.[17][18]

-

Signal @ ~8.1 ppm (1H, dd, J ≈ 8, 2 Hz, HᏧ): This signal corresponds to the aromatic proton at C-5 . It appears as a doublet of doublets because it is coupled to two different protons:

-

Signal @ ~7.9 ppm (1H, d, J ≈ 8 Hz, Hᵇ): This doublet is assigned to the aromatic proton at C-6 . It is split into a doublet solely by its ortho neighbor, H-5, with a coupling constant matching the larger splitting of the H-5 signal. This self-consistency is a key part of validating assignments.

-

Signal @ ~7.6 ppm (1H, d, J ≈ 2 Hz, H꜀): This signal, appearing as a small doublet (or potentially a narrow singlet if resolution is poor), is assigned to the aromatic proton at C-3 . It is split only by its meta-disposed neighbor, H-5. Its relatively upfield position among the aromatic protons is due to being ortho to the electron-donating methyl group.

-

Signal @ ~3.95 ppm (3H, s, Hₑ): This intense singlet is characteristic of the methyl ester protons (-OCH₃) . The lack of coupling and its chemical shift are definitive identifiers for this group.[5][20]

-

Signal @ ~2.6 ppm (3H, s, Hₐ): This singlet corresponds to the protons of the methyl group attached to the ring at C-2 . Its benzylic position accounts for its chemical shift, which is downfield from simple alkanes but upfield from the other protons in the molecule.[3]

Conclusion

The ¹H NMR spectrum of this compound is a powerful testament to the principles of chemical shift and spin-spin coupling. Each of the six unique proton environments gives rise to a distinct and predictable signal, allowing for complete structural verification. The downfield aldehyde singlet, the complex and informative aromatic region, and the upfield methyl singlets together provide a unique fingerprint for the molecule. This guide has demonstrated not only how to interpret such a spectrum but also the fundamental reasoning behind the experimental choices and spectral features. For the practicing scientist, this analytical approach, which marries theoretical prediction with rigorous experimental protocol, is essential for ensuring the integrity and validity of chemical research.

References

-

Belz, T. (2010). A sample preparation protocol for 1H nuclear magnetic resonance studies of water-soluble metabolites in blood and urine. Analytical Biochemistry. [Link]

-

Morris, G.A. (2017). NMR Data Processing. eMagRes. [Link]

-

University of Leicester. NMR Sample Preparation. [Link]

-

The MetaRbolomics book. 2.3 NMR data handling and (pre-)processing. [Link]

-

Scribd. NMR Sample Preparation Guide. [Link]

-

Western University. NMR Sample Preparation. [Link]

-

Abraham, R.J., et al. (2012). 1H NMR spectra. Part 29: Proton chemical shifts and couplings in esters--the conformational analysis of methyl γ-butyrolactones. Magnetic Resonance in Chemistry. [Link]

-

ResearchGate. NMR Data Processing. [Link]

-

MIT OpenCourseWare. 8.1 - FT-NMR Sample Preparation Guide. [Link]

-

Chemistry For Everyone. (2023). How Do You Process NMR Data? YouTube. [Link]

-

Iowa State University. NMR Coupling Constants. Chemical Instrumentation Facility. [Link]

-

ACD/Labs. (2023). 1H–1H Coupling in Proton NMR. [Link]

-

AOCS. (2019). Saturated Fatty Acids and Methyl Esters. [Link]

-

The Organic Chemistry Tutor. (2019). H NMR coupling and coupling constants. YouTube. [Link]

-

Doc Brown's Chemistry. proton 1H NMR spectrum of benzaldehyde C6H5CHO. [Link]

-

All In One Chemistry. (2021). NMR Spectroscopy: Coupling Constants. YouTube. [Link]

-

Reich, H.J. Spin-Spin Splitting: J-Coupling. Organic Chemistry Data. [Link]

-

Millersville University. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

-

Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). [Link]

-

Reich, H.J. 1H NMR Chemical Shifts. Organic Chemistry Data. [Link]

-

Chemistry LibreTexts. (2023). 14.5: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

-

Moodle. NMR Spectroscopy of Benzene Derivatives. [Link]

-

University of Calgary. Aromatic H. [Link]

-

D'Amelia, R.P., et al. (2015). Application of 1H-NMR for the Quantitative Analysis of Short Chain Fatty Acid Methyl Ester Mixtures. World Journal of Chemical Education. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033968). [Link]

-

D'Amelia, R. P., et al. (2015). H-NMR for the Quantitative Analysis of Short Chain Fatty Acid Methyl Ester Mixtures. Science and Education Publishing. [Link]

-

Grossmont College. Short Summary of 1H-NMR Interpretation. [Link]

-

Abraham, R.J., et al. (2011). 1H chemical shifts in NMR: Part 19. Carbonyl anisotropies and steric effects in aromatic aldehydes and ketones. Magnetic Resonance in Chemistry. [Link]

-

ResearchGate. Observed 1 H NMR chemical shifts (δ , ppm) of various aromatic and.... [Link]

-

Oregon State University. 1H NMR Spectra and Peak Assignment. [Link]

-

Reddit. (2018). How do I identify different kinds of benzene substitution using H NMR spectra?. [Link]

-

The MD-Analysis Toolkit. Methyl4-formylbenzoate | C9H8O3 | MD Topology | NMR | X-Ray. [Link]

-

The Royal Society of Chemistry. DIBALH: From Known Fundamental to an Unusual Reaction; Chemoselective Partial Reduction of Tertiary Amides in the Presence of Esters. [Link]

-

Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. [Link]

-

AOBChem USA. This compound. [Link]

-

SIELC Technologies. Methyl 4-formylbenzoate. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 1H NMR Spectra and Peak Assignment [sites.science.oregonstate.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 1H NMR spectra. Part 29§: Proton chemical shifts and couplings in esters--the conformational analysis of methyl γ-butyrolactones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aocs.org [aocs.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]

- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 9. acdlabs.com [acdlabs.com]

- 10. scribd.com [scribd.com]

- 11. publish.uwo.ca [publish.uwo.ca]

- 12. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]

- 13. JEOL USA blog | Optimizing NMR Processing: Techniques and Best Pr [jeolusa.com]

- 14. youtube.com [youtube.com]

- 15. researchgate.net [researchgate.net]

- 16. 2.3 NMR data handling and (pre-)processing | The MetaRbolomics book [rformassspectrometry.github.io]

- 17. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 18. researchgate.net [researchgate.net]

- 19. m.youtube.com [m.youtube.com]

- 20. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of Methyl 4-formyl-2-methylbenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-formyl-2-methylbenzoate is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its bifunctional nature, possessing both an aldehyde and a methyl ester, makes it a valuable building block for the construction of complex molecular architectures. This guide provides a comprehensive overview of the plausible synthetic pathways for this compound, grounded in established organic chemistry principles. Due to the absence of a directly published synthesis in widely available literature, this document outlines logical, multi-step synthetic routes, supported by analogous transformations reported for similar substrates. Each proposed step is accompanied by a discussion of the underlying chemical principles and references to relevant synthetic methodologies.

Introduction

The discovery and development of novel synthetic routes to complex organic molecules are paramount in the advancement of medicinal chemistry and materials science. This compound (CAS No. 74733-23-6), a substituted benzaldehyde derivative, represents a significant synthetic target due to its utility as a versatile intermediate. The strategic placement of the formyl, methyl, and methyl ester groups on the aromatic ring allows for a diverse range of chemical transformations, enabling the synthesis of a wide array of more complex target molecules.

This technical guide aims to provide a detailed exploration of the synthesis of this compound. In the absence of a singular, established "discovery" narrative for this specific molecule, this document will focus on constructing logical and scientifically sound synthetic strategies based on fundamental organic reactions. The proposed routes are designed to be both practical and efficient, taking into account the availability of starting materials and the selectivity of the reactions involved.

Proposed Synthetic Pathways

Two primary retrosynthetic strategies are considered for the synthesis of this compound. The first approach involves the functionalization of a pre-existing benzoic acid or ester derivative. The second, and potentially more direct, route begins with a substituted xylene and involves the sequential oxidation and functionalization of the methyl groups.

Route 1: Synthesis from Substituted Benzoic Acid Derivatives

This pathway commences with a commercially available substituted benzoic acid and introduces the formyl group in a later step.

Logical Flow of Route 1

Figure 1: Proposed synthetic pathway starting from 2,5-dimethylbenzoic acid.

Step 1: Esterification of 2,5-Dimethylbenzoic Acid

The synthesis can rationally begin with the esterification of 2,5-dimethylbenzoic acid, a readily available starting material.[1][2][3] The Fischer esterification, which involves reacting the carboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid, is a standard and efficient method for this transformation.[4]

Experimental Protocol: Fischer Esterification

-

To a solution of 2,5-dimethylbenzoic acid (1.0 eq) in an excess of anhydrous methanol, add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and neutralize the excess acid with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude Methyl 2,5-dimethylbenzoate.

-

Purify the crude product by vacuum distillation or column chromatography.

Step 2: Selective Radical Bromination

The next critical step is the selective bromination of one of the methyl groups. The methyl group at the 5-position is electronically favored for radical abstraction due to the directing effects of the ortho-methyl and para-ester groups. N-Bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), is the reagent of choice for this benzylic bromination.

Experimental Protocol: Radical Bromination

-

Dissolve Methyl 2,5-dimethylbenzoate (1.0 eq) in a non-polar solvent such as carbon tetrachloride or cyclohexane.

-

Add N-Bromosuccinimide (1.0-1.1 eq) and a catalytic amount of a radical initiator (e.g., AIBN).

-

Heat the mixture to reflux and irradiate with a UV lamp to initiate the reaction.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and filter to remove the succinimide byproduct.

-

Wash the filtrate with aqueous sodium thiosulfate and brine, then dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to afford crude Methyl 4-(bromomethyl)-2-methylbenzoate. This intermediate may be used in the next step without further purification.

Step 3: Oxidation of the Bromomethyl Group to a Formyl Group

The final step involves the conversion of the benzylic bromide to an aldehyde. Several methods are available for this transformation, including the Sommelet reaction and the Hass-Bender oxidation.

-

The Sommelet Reaction: This reaction utilizes hexamine to convert a benzyl halide to an aldehyde. The benzyl halide first reacts with hexamine to form a quaternary ammonium salt, which is then hydrolyzed to the aldehyde.[5][6]

-

Hass-Bender Oxidation: This method employs the sodium salt of 2-nitropropane as the oxidant to convert a benzyl halide into a benzaldehyde.[7]

Experimental Protocol: Sommelet Reaction

-

Dissolve the crude Methyl 4-(bromomethyl)-2-methylbenzoate in a suitable solvent like chloroform or aqueous acetic acid.

-

Add an equimolar amount of hexamine and heat the mixture to reflux.

-

After the formation of the quaternary ammonium salt is complete (as monitored by TLC), add water and continue to reflux to effect hydrolysis.

-

Cool the reaction mixture and extract the product with an organic solvent.

-

Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the resulting this compound by column chromatography or recrystallization.

Route 2: Synthesis via Direct Formylation (Hypothetical)

A more direct approach would involve the formylation of Methyl 2-methylbenzoate. However, electrophilic aromatic substitution reactions on this substrate are challenging in terms of regioselectivity. The methyl group is an ortho-, para-director, while the methyl ester group is a meta-director. This would likely lead to a mixture of products.

Challenges with Direct Formylation Methods:

-

Vilsmeier-Haack Reaction: This reaction typically requires electron-rich aromatic compounds. The deactivating effect of the methyl ester group would likely render Methyl 2-methylbenzoate unreactive under standard Vilsmeier-Haack conditions.[8][9][10][11][12]

-

Gattermann-Koch and Gattermann Reactions: These reactions also work best with electron-rich arenes and are generally not suitable for substrates with deactivating groups.[13][14]

-

Duff Reaction: The Duff reaction is primarily used for the formylation of phenols and is not applicable to this substrate.[1][15][16][17]

-

Reimer-Tiemann Reaction: This reaction is specific to the ortho-formylation of phenols.[5][9][13][16][18]

Given these limitations, Route 1 represents a more plausible and controllable synthetic strategy.

Data Summary

As no direct synthesis has been reported, quantitative data for the synthesis of this compound is not available. However, the yields for analogous reactions in the literature for each proposed step in Route 1 are generally moderate to high.

| Step | Reaction | Typical Reagents | Expected Yield Range |

| 1 | Fischer Esterification | Methanol, H₂SO₄ | 80-95% |

| 2 | Radical Bromination | NBS, AIBN | 70-90% |

| 3 | Sommelet Reaction | Hexamine, H₂O | 40-70% |

Conclusion

While the discovery and a specific, optimized historical synthesis of this compound are not prominently documented, a logical and feasible synthetic pathway can be constructed based on well-established organic transformations. The proposed three-step route, commencing with the esterification of 2,5-dimethylbenzoic acid, followed by selective benzylic bromination and subsequent oxidation, presents a scientifically sound strategy for obtaining the target molecule. This in-depth guide provides researchers and drug development professionals with the foundational knowledge and detailed protocols necessary to approach the synthesis of this valuable intermediate. Further experimental optimization of each step would be required to maximize yields and purity for large-scale production.

References

- Duff, J. C.; Bills, E. J. (1932). "A new general method for the preparation of o-hydroxyaldehydes from phenols and hexamethylenetetramine". Journal of the Chemical Society (Resumed): 1987.

- Ferguson, L. N. (1946). "The Duff Reaction". Chemical Reviews. 38 (2): 227–254.

- Vilsmeier, A.; Haack, A. (1927). "Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde". Berichte der deutschen chemischen Gesellschaft (A and B Series). 60 (1): 119–122.

- Reimer, K.; Tiemann, F. (1876). "Ueber die Einwirkung von Chloroform auf Phenole und besonders aromatische Oxysäuren in alkalischer Lösung". Berichte der deutschen chemischen Gesellschaft. 9 (1): 824–828.

- Wynberg, H. (1960). "The Reimer-Tiemann Reaction". Chemical Reviews. 60 (2): 169–184.

- Hass, H. B.; Bender, M. L. (1949). "The Reaction of Benzyl Halides with the Sodium Salt of 2-Nitropropane. A New Method for the Synthesis of Aldehydes". Journal of the American Chemical Society. 71 (5): 1767–1769.

-

Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available at: [Link]

-

Wikipedia. Gattermann reaction. Available at: [Link]

-

Chemistry Steps. Vilsmeier-Haack Reaction. Available at: [Link]

-

Wikipedia. Sommelet reaction. Available at: [Link]

- Angyal, S. J. (2011). "The Sommelet Reaction". Organic Reactions. 8: 197-217.

-

SynArchive. Duff Reaction. Available at: [Link]

-

Wikipedia. Vilsmeier–Haack reaction. Available at: [Link]

-

AOBChem USA. This compound. Available at: [Link]

- CN101434545A - Method for preparing methyl p-chloromethyl benzoate - Google Patents.

-

NIST. Benzoic acid, 2-methyl-. Available at: [Link]

- CN108191667B - Preparation method of 2-nitro-4-trifluoromethyl methyl benzoate - Google Patents.

-

MDPI. Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Available at: [Link]

-

PubChem. Methyl 4-(chloromethyl)benzoate. Available at: [Link]

- Google Patents. Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester.

-

ResearchGate. Synthesis of methyl benzoate with substituents a,b. Available at: [Link]

-

Wikipedia. o-Toluic acid. Available at: [Link]

-

NIST. Benzoic acid, 2,5-dimethyl-. Available at: [Link]

- CN110724046A - Method for preparing o-methylbenzoic acid and phthalide from phthalic anhydride - Google Patents.

-

Human Metabolome Database. Showing metabocard for 2-Methylbenzoic acid (HMDB0002340). Available at: [Link]

-

YouTube. Hydrolysis of Methyl Benzoate - Lab Demo. Available at: [Link]

- Google Patents. (12) United States Patent.

-

Zenodo. Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Available at: [Link]

-

ResearchGate. (PDF) Kinetic Studies of Alkaline Hydrolysis Hydrolysis of Methyl-2-[2'-oxo-3'-(2"-choloro-6"-fluorophenyl)propyl]benzoate and Methyl-2-benzoyl methyl benzoate in Aqueous, EtOH-H2O Media. Available at: [Link]

-

Green Chemistry (RSC Publishing). Hydrolysis and saponification of methyl benzoates. Available at: [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. 2,5-Dimethylbenzoic acid | C9H10O2 | CID 11892 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Benzoic acid, 2,5-dimethyl- [webbook.nist.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Method for synthesizing methyl 2-methyl-4-acetyl benzoate - Eureka | Patsnap [eureka.patsnap.com]

- 7. benchchem.com [benchchem.com]

- 8. nbinno.com [nbinno.com]

- 9. lscollege.ac.in [lscollege.ac.in]

- 10. 4-forMyl-2-Methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 11. CN105175297A - Synthesis and application of 4-formyl benzoic acid adamantine ester condensed o-aminobenzene thiophenol schiff base nickel complex - Google Patents [patents.google.com]

- 12. CN105085228A - Production method for 3, 5-dimethylbenzoic acid - Google Patents [patents.google.com]

- 13. synarchive.com [synarchive.com]

- 14. 4-Formyl-2-methylbenzoic acid | C9H8O3 | CID 20774871 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. 4-(5-FORMYL-2-FURYL)BENZOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 16. organicreactions.org [organicreactions.org]

- 17. CN1363546A - Homogeneous oxidizing process for preparing 3,5-dimethylbenzoic acid from sym-tritoluene - Google Patents [patents.google.com]

- 18. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]

The Enigmatic Role of Methyl 4-formyl-2-methylbenzoate in Biochemical Research: A Scoping Review

For Immediate Release

[City, State] – January 7, 2026 – Methyl 4-formyl-2-methylbenzoate, a substituted aromatic aldehyde, presents a curious case in the landscape of biochemical research and drug discovery. While its structural motifs suggest potential as a versatile building block, a comprehensive review of publicly available scientific literature reveals a surprising scarcity of in-depth application data. This technical guide aims to provide researchers, scientists, and drug development professionals with a thorough overview of the current, albeit limited, understanding of this compound, highlighting its known properties and underscoring the underexplored opportunities it may hold.

Physicochemical Characteristics and Synthetic Access

This compound, with the Chemical Abstracts Service (CAS) number 74733-23-6 , possesses a molecular formula of C₁₀H₁₀O₃ and a molecular weight of 178.19 g/mol .[1] Its structure features a benzene ring substituted with a formyl group, a methyl group, and a methyl ester group. This unique arrangement of functional groups—an aldehyde, a sterically influential methyl group, and a modifiable ester—theoretically equips it for a range of chemical transformations crucial in the synthesis of complex organic molecules.

The presence of both an aldehyde and an ester allows for differential reactivity. The aldehyde group is a prime site for nucleophilic addition and condensation reactions, while the ester can undergo hydrolysis or amidation to introduce further diversity. The ortho-methyl group is poised to exert steric and electronic effects on the adjacent functional groups, potentially influencing reaction kinetics and product selectivity compared to its isomers.

While specific, detailed synthetic protocols for this compound are not extensively documented in peer-reviewed literature, general methods for the synthesis of substituted benzaldehydes are well-established. These can include the oxidation of corresponding benzyl alcohols or the formylation of substituted toluenes. The synthesis of related compounds, such as methyl 2-methyl-4-acetylbenzoate, has been approached through multi-step sequences involving acylation, cyanation, hydrolysis, and esterification.

Current Understanding of Biochemical and Research Applications

The primary application of this compound, as indicated by chemical supplier databases, is as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Notably, its potential role in the development of anti-inflammatory agents and active ingredients for crop protection has been suggested.[1] However, the specific compounds synthesized from this precursor and the biological pathways they target are not detailed in the currently available scientific literature.

The aldehyde functionality is a key feature that allows for its utility in constructing larger, more complex molecular architectures. Aldehydes are well-known precursors for a variety of heterocyclic compounds, many of which form the core scaffolds of biologically active molecules.

It is plausible that this compound could be employed in reactions such as:

-

Reductive amination: To introduce substituted amine functionalities, a common step in the synthesis of many pharmaceutical agents.

-

Wittig reaction and related olefination reactions: To form carbon-carbon double bonds, enabling the construction of complex carbon skeletons.

-

Condensation reactions: With active methylene compounds or other nucleophiles to build diverse molecular frameworks.

The strategic placement of the methyl and formyl groups on the benzoate ring could offer advantages in directing reactions to specific positions and in influencing the conformational properties of the resulting molecules, which can be critical for their interaction with biological targets.

Comparative Context: The Well-Documented Isomer, Methyl 4-formylbenzoate

In stark contrast to the limited data on this compound, its isomer, Methyl 4-formylbenzoate (CAS 1571-08-0) , is a well-documented and widely used building block in organic synthesis. It serves as a pivotal intermediate in the production of a wide array of fine chemicals, active pharmaceutical ingredients, and fluorescent whitening agents.

Extensive literature is available detailing its synthesis via methods like the Fischer esterification of 4-formylbenzoic acid and its application in the creation of various target molecules. This disparity in available information underscores the underexplored nature of the ortho-methyl substituted isomer.

Future Directions and Research Opportunities

The lack of extensive research on this compound presents a clear opportunity for discovery. The unique steric and electronic properties conferred by the ortho-methyl group warrant investigation into its reactivity and potential applications.

Future research could focus on:

-

Systematic investigation of its reactivity: A detailed study of its behavior in a range of standard organic transformations would provide a valuable dataset for synthetic chemists.

-

Synthesis of novel compound libraries: Utilizing this compound as a starting material for the creation of diverse small molecules for biological screening could uncover new lead compounds.

-

Exploration of its use in the synthesis of targeted therapeutics: Based on the suggestion of its utility in developing anti-inflammatory agents, research could be directed towards the synthesis of novel non-steroidal anti-inflammatory drugs (NSAIDs) or other targeted therapies.

Conclusion

This compound remains a molecule of untapped potential in the field of biochemical research. While its basic properties are known and its utility as a synthetic intermediate is suggested, a deep dive into the scientific literature reveals a significant gap in our understanding of its specific applications. For researchers and drug development professionals, this represents a frontier for exploration. The synthesis and evaluation of novel compounds derived from this versatile building block could lead to the discovery of new therapeutic agents and agrochemicals. Further investigation is essential to unlock the full potential of this enigmatic compound.

Visualization: Logical Relationship of Functional Groups and Potential Reactions

Caption: Functional groups of this compound and their potential synthetic transformations.

References

Unfortunately, due to the limited specific research available on this compound, a comprehensive list of authoritative references detailing its biochemical applications cannot be provided at this time. The information presented is based on data aggregated from chemical supplier databases and general principles of organic synthesis. Researchers are encouraged to explore the synthesis and reactivity of this compound to contribute to the body of scientific knowledge.

Sources

Solubility profile of Methyl 4-formyl-2-methylbenzoate in common lab solvents

An In-depth Technical Guide to the Solubility Profile of Methyl 4-formyl-2-methylbenzoate

Introduction

This compound (CAS No. 74733-23-6) is a substituted aromatic aldehyde and ester, making it a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical compounds and complex molecular architectures. A comprehensive understanding of its solubility profile across a range of common laboratory solvents is fundamental for its effective use. Solubility dictates critical process parameters, including reaction kinetics, purification strategies (such as crystallization and chromatography), and formulation development.

This guide provides a detailed examination of the theoretical and practical aspects of the solubility of this compound. It is designed to equip researchers, chemists, and drug development professionals with the foundational knowledge and actionable protocols necessary to effectively handle and utilize this compound. We will explore its physicochemical properties, predict its solubility based on molecular structure, and provide a robust, self-validating experimental protocol for quantitative solubility determination, grounded in internationally recognized standards.

Compound Identification and Physicochemical Properties

Accurate identification and knowledge of the basic physical properties of a compound are prerequisites for any laboratory work. These parameters provide the initial context for predicting and interpreting solubility behavior.

Table 1: Chemical Identity of this compound

| Identifier | Value | Source(s) |

| IUPAC Name | This compound | [1][2] |

| CAS Number | 74733-23-6 | [1][2][3][4] |

| Molecular Formula | C₁₀H₁₀O₃ | [2] |

| Molecular Weight | 178.18 g/mol | N/A |

| Canonical SMILES | COC(=O)C1=C(C=C(C=C1)C=O)C | N/A |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Physical State | Solid / Crystalline Powder | [4] |

| Purity | Typically ≥97% | [2][4] |

| Storage Temperature | 2-8°C Recommended | [2] |

Note: Detailed experimental data such as melting point, boiling point, and density for this specific isomer are not consistently available in public literature. Researchers should refer to the Certificate of Analysis (CoA) provided by the supplier.

Theoretical Solubility Profile: A "Like Dissolves Like" Analysis

The principle of "like dissolves like" is a cornerstone of solubility prediction. It posits that substances with similar polarities and intermolecular forces are more likely to be soluble in one another.[5] The overall polarity of an organic molecule is a balance between its polar functional groups and its nonpolar hydrocarbon structure.[6]

Let's dissect the structure of this compound to predict its behavior:

-

Polar Functional Groups: The molecule possesses a methyl ester (-COOCH₃) and an aldehyde (-CHO) group. Both contain electronegative oxygen atoms, making them capable of dipole-dipole interactions and acting as hydrogen bond acceptors.[7] These groups contribute to the molecule's polarity.

-

Nonpolar Moieties: The benzene ring and the two methyl groups (-CH₃) constitute the nonpolar, hydrophobic portion of the molecule. A larger nonpolar section generally decreases solubility in polar solvents like water.[5]

Prediction across Solvent Classes:

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): Due to the significant nonpolar surface area of the substituted benzene ring, solubility in water is expected to be very low. In short-chain alcohols like methanol and ethanol, which have both polar hydroxyl groups and nonpolar alkyl chains, moderate solubility is anticipated. The alcohol's hydroxyl group can act as a hydrogen bond donor to the ester and aldehyde oxygens, while its alkyl chain can interact with the aromatic ring.[6]

-

Polar Aprotic Solvents (e.g., Acetone, THF, DMSO, Acetonitrile): These solvents lack hydrogen bond-donating capabilities but have significant dipole moments. They are expected to be effective solvents for this compound by engaging in dipole-dipole interactions with the ester and aldehyde groups. Solvents like DMSO and DMF are often excellent choices for moderately polar organic compounds.[6]

-

Nonpolar Solvents (e.g., Toluene, Hexane, Diethyl Ether): The aromatic ring in toluene should interact favorably with the compound's benzene ring via π-stacking. Therefore, good solubility in toluene is predicted. In highly nonpolar aliphatic solvents like hexane, solubility is likely to be lower, as the polar functional groups will hinder dissolution. Dichloromethane and diethyl ether, with their intermediate polarity, are expected to be effective solvents.

Table 3: Predicted Qualitative Solubility of this compound

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Water | Polar Protic | Very Low / Insoluble | Large nonpolar aromatic ring dominates. |

| Methanol | Polar Protic | Sparingly Soluble to Soluble | "Like dissolves like" balance; capable of H-bonding. |

| Ethanol | Polar Protic | Soluble | Similar to methanol, slightly less polar. |

| Acetone | Polar Aprotic | Soluble | Strong dipole-dipole interactions. |

| Acetonitrile | Polar Aprotic | Soluble | Strong dipole-dipole interactions. |

| Tetrahydrofuran (THF) | Polar Aprotic | Soluble | Good balance of polarity for dissolution. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very Soluble | Highly polar; effective for a wide range of compounds. |

| Dichloromethane (DCM) | Moderately Polar | Soluble | Effective at dissolving moderately polar organic solids. |

| Toluene | Nonpolar (Aromatic) | Soluble | Favorable π-stacking interactions with the benzene ring. |

| Hexane | Nonpolar (Aliphatic) | Sparingly Soluble / Insoluble | Mismatch in polarity; polar groups hinder dissolution. |

Experimental Protocol for Quantitative Solubility Determination